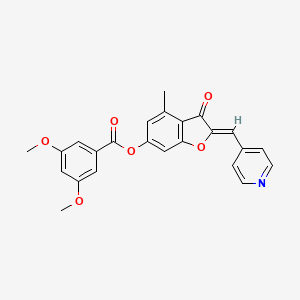

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate

CAS No.: 903196-87-2

Cat. No.: VC5212786

Molecular Formula: C24H19NO6

Molecular Weight: 417.417

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903196-87-2 |

|---|---|

| Molecular Formula | C24H19NO6 |

| Molecular Weight | 417.417 |

| IUPAC Name | [(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 3,5-dimethoxybenzoate |

| Standard InChI | InChI=1S/C24H19NO6/c1-14-8-19(30-24(27)16-10-17(28-2)12-18(11-16)29-3)13-20-22(14)23(26)21(31-20)9-15-4-6-25-7-5-15/h4-13H,1-3H3/b21-9- |

| Standard InChI Key | GPYTWTFYNHNCNP-NKVSQWTQSA-N |

| SMILES | CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=CC(=CC(=C4)OC)OC |

Introduction

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate is a complex organic compound featuring a benzofuran core, a pyridine ring, and a dimethoxybenzoate moiety. This compound belongs to the class of benzofurans, which are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.

Structural Features

The compound's structure includes:

-

Benzofuran Core: Provides aromatic stability and contributes to its chemical properties.

-

Pyridine Ring: Introduces nitrogen into the structure, potentially enhancing biological activity.

-

Dimethoxybenzoate Moiety: Contributes to the compound's reactivity and potential biological interactions.

| Structural Feature | Description |

|---|---|

| Benzofuran Core | Fused benzene and furan rings, providing aromatic stability. |

| Pyridine Ring | Enhances biological activity due to the presence of nitrogen. |

| Dimethoxybenzoate | Contributes to chemical reactivity and potential biological interactions. |

Synthesis

The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate typically involves several key steps:

-

Condensation Reactions: Often require bases like sodium hydroxide.

-

Esterification: Typically involves acid catalysts.

-

Controlled Conditions: Requires specific solvents and controlled temperatures to optimize yield and purity.

Biological Activities and Applications

-

Potential Biological Targets: Enzymes or receptors, though detailed biochemical studies are needed to elucidate specific molecular targets.

-

Applications in Medicinal Chemistry: Potential for drug development due to its unique structural features and biological activities.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): Essential for identifying the molecular weight and confirming the compound's identity.

Comparison with Other Benzofuran Derivatives

Other benzofuran derivatives, such as those with chromene moieties, exhibit distinct biological activities like anticancer and antioxidant properties. The unique combination of structural features in (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate may confer different biological activities compared to these compounds.

Future Research Directions

-

In-depth Biochemical Studies: Necessary to understand specific molecular targets and pathways involved in its biological activity.

-

Structure Optimization: Potential for further modification to enhance biological efficacy or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume